Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate
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Overview
Description
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound that features a pyrroloimidazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and imidazole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl bromoacetate with a suitable pyrrole-imidazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products:
Oxidation: Oxo derivatives of the pyrroloimidazole core.
Reduction: Reduced analogs with hydrogenated pyrrole or imidazole rings.
Substitution: Derivatives with substituted ester groups
Scientific Research Applications
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
6,7-Dihydro-5H-pyrido[2,3-C]pyridazine derivatives: Investigated for their potential in treating various diseases.
Uniqueness: Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate stands out due to its unique combination of pyrrole and imidazole rings, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-C]imidazol-1-YL)acetate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. Its structure features a pyrrolo[1,2-c]imidazole core, which is associated with various biological activities due to its ability to interact with multiple biological targets.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
- Receptor Interaction : It may alter receptor functions by binding to them, triggering downstream signaling pathways that lead to various biological responses.
Anti-inflammatory Effects
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, compounds derived from similar frameworks demonstrated potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound's structural similarity to other pyrroloimidazole derivatives suggests potential anticancer activity. Studies have shown that related compounds can inhibit tumor cell proliferation effectively. For instance, certain derivatives have displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have demonstrated that derivatives of the pyrrolo[1,2-c]imidazole core can significantly inhibit cancer cell growth. For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal effects on non-cancerous cells .
- Animal Models : In vivo studies using mouse models have illustrated the compound's potential in reducing tumor metastasis and improving survival rates following treatment with related compounds. These findings support further exploration into its therapeutic applications in oncology .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between ethyl bromoacetate and suitable pyrrole-imidazole precursors under basic conditions (e.g., using potassium carbonate). The reactions are often conducted in organic solvents like dimethylformamide at elevated temperatures to facilitate cyclization and maximize yield .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | C₁₀H₁₅N₃O₂ | Contains an amino group that may enhance biological activity |
6-Methylpyrrolo[1,2-c]imidazole | C₇H₈N₂ | Simpler structure without the ethyl acetate side chain |
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamine | C₁₃H₁₅N₃ | Additional aromatic functionality potentially alters reactivity |
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-8-9-4-3-5-12(9)7-11-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAJNORUHNSHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2CCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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